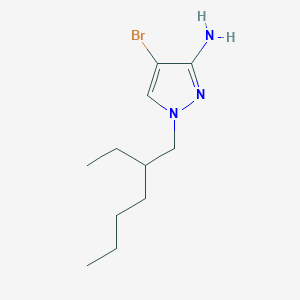
4-Bromo-1-(2-ethylhexyl)-1h-pyrazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-1-(2-ethylhexyl)-1h-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromine atom at the 4-position and an ethylhexyl group at the 1-position of the pyrazole ring The amine group is located at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(2-ethylhexyl)-1h-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. This reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.
Introduction of the Bromine Atom: The bromine atom can be introduced through a bromination reaction. This can be achieved by treating the pyrazole with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Ethylhexyl Group: The ethylhexyl group can be introduced through an alkylation reaction. This involves reacting the pyrazole with an appropriate alkyl halide, such as 2-ethylhexyl bromide, in the presence of a base like sodium hydride or potassium tert-butoxide.
Introduction of the Amine Group: The amine group can be introduced through a substitution reaction. This can be achieved by treating the brominated pyrazole with an amine source, such as ammonia or an amine derivative, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could involve the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the high purity of the final product.
化学反应分析
Types of Reactions
4-Bromo-1-(2-ethylhexyl)-1h-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: The compound can be reduced to form corresponding reduced products.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Coupling Reactions: Common reagents include palladium catalysts, boronic acids, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated products, while substitution reactions may yield various substituted pyrazoles.
科学研究应用
4-Bromo-1-(2-ethylhexyl)-1h-pyrazol-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical compounds. Its unique structure may impart specific biological activities, making it a valuable intermediate in drug discovery.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and organic semiconductors. Its electronic properties may make it suitable for use in electronic devices.
Biological Research: The compound can be used as a probe or reagent in biological studies. Its interactions with biological molecules can provide insights into various biochemical processes.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 4-Bromo-1-(2-ethylhexyl)-1h-pyrazol-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the ethylhexyl group may play a role in modulating the compound’s binding affinity and selectivity for its targets. The amine group may also participate in hydrogen bonding and other interactions with biological molecules.
相似化合物的比较
Similar Compounds
4-Bromo-1-(2-ethylhexyl)-1h-indole: This compound has a similar structure but with an indole ring instead of a pyrazole ring.
4-Bromo-1-(2-ethylhexyl)-1h-pyrrole-2-carboxylic acid: This compound has a pyrrole ring and a carboxylic acid group instead of an amine group.
Uniqueness
4-Bromo-1-(2-ethylhexyl)-1h-pyrazol-3-amine is unique due to the presence of the pyrazole ring, which imparts specific electronic and steric properties. The combination of the bromine atom, ethylhexyl group, and amine group makes this compound versatile for various applications. Its unique structure allows for specific interactions with molecular targets, making it valuable in medicinal chemistry and materials science.
属性
分子式 |
C11H20BrN3 |
|---|---|
分子量 |
274.20 g/mol |
IUPAC 名称 |
4-bromo-1-(2-ethylhexyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H20BrN3/c1-3-5-6-9(4-2)7-15-8-10(12)11(13)14-15/h8-9H,3-7H2,1-2H3,(H2,13,14) |
InChI 键 |
BIINBWCMTMRCGN-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)CN1C=C(C(=N1)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


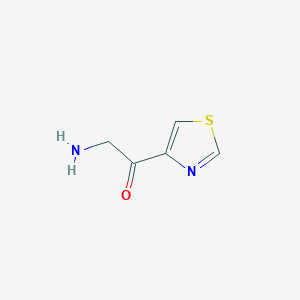
![{1-[2-(Methoxymethyl)oxan-2-yl]-2,2-dimethylcyclopropyl}methanamine](/img/structure/B13530001.png)
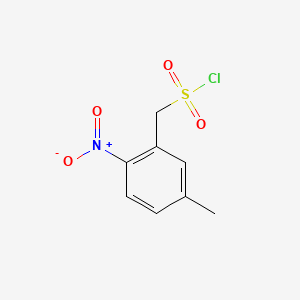



![2-[2-(2-Methylpropanamido)benzamido]benzoic acid](/img/structure/B13530037.png)
![7,7-Difluorospiro[3.5]nonan-2-amine](/img/structure/B13530042.png)

![Methyl 3,4-dihydro-1h-spiro[naphthalene-2,2'-oxirane]-3'-carboxylate](/img/structure/B13530047.png)

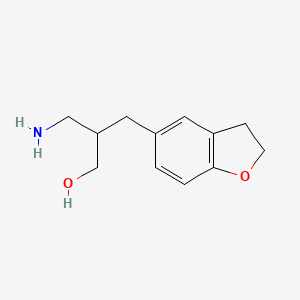
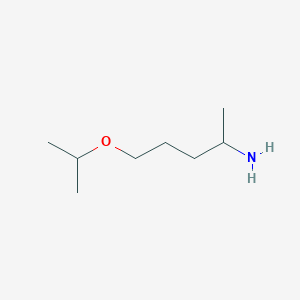
![1-[(Tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-3-carboxylicacid](/img/structure/B13530061.png)
